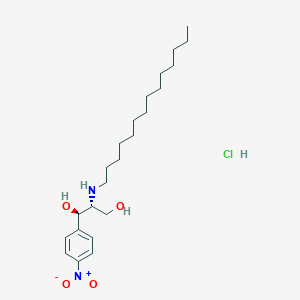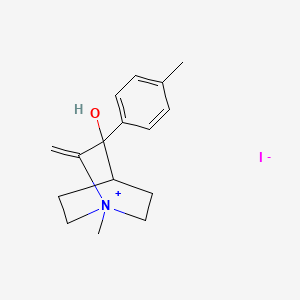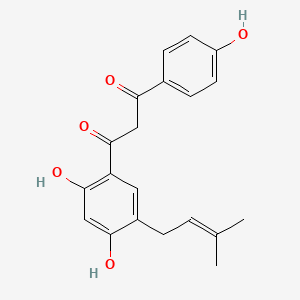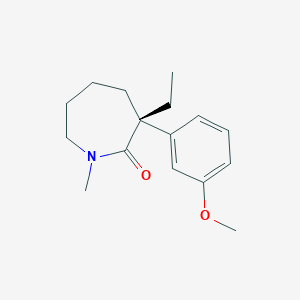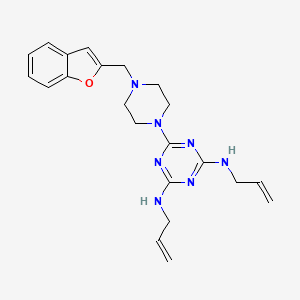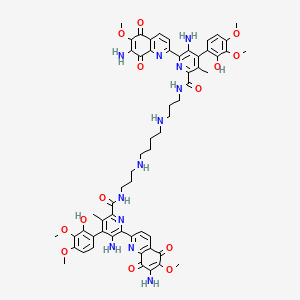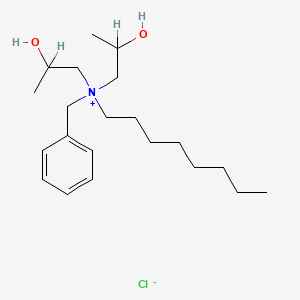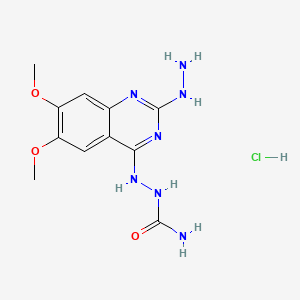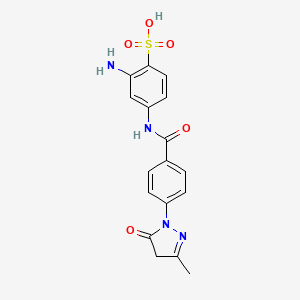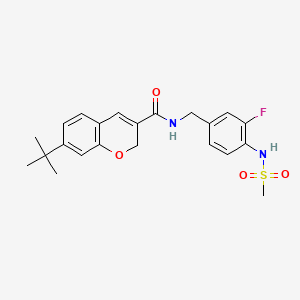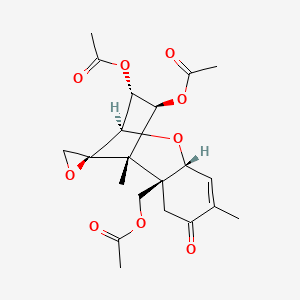
7-Deoxynivalenol triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deoxynivalenol triacetate is a mycotoxin produced by certain species of Fusarium fungiThis compound is primarily found in contaminated cereal grains and poses significant health risks due to its toxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deoxynivalenol triacetate typically involves the acetylation of deoxynivalenol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the efficient conversion of deoxynivalenol to its triacetate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the concentration of the compound and to minimize contamination .
Chemical Reactions Analysis
Types of Reactions
7-Deoxynivalenol triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more toxic derivatives.
Reduction: This reaction can convert the compound back to its parent form, deoxynivalenol.
Substitution: This reaction involves the replacement of acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Formation of more toxic derivatives.
Reduction: Formation of deoxynivalenol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
7-Deoxynivalenol triacetate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of mycotoxins.
Biology: Used to study the effects of mycotoxins on cellular processes.
Medicine: Investigated for its potential role in causing diseases and its mechanism of toxicity.
Industry: Used in the development of detection methods for mycotoxins in food and feed
Mechanism of Action
The mechanism of action of 7-Deoxynivalenol triacetate involves the inhibition of protein synthesis by binding to the ribosome. This leads to ribotoxic stress, which disrupts cellular processes such as macromolecule synthesis, cell signaling, differentiation, proliferation, and cell death. The compound also induces the expression of proinflammatory genes and promotes apoptosis in leukocytes .
Comparison with Similar Compounds
Similar Compounds
Deoxynivalenol: The parent compound, known for its emetic effects.
3-Acetyldeoxynivalenol: Another acetylated derivative with similar toxic properties.
15-Acetyldeoxynivalenol: Another acetylated derivative with similar toxic properties.
Uniqueness
7-Deoxynivalenol triacetate is unique due to its specific acetylation pattern, which affects its toxicity and interaction with biological systems. Its distinct chemical structure allows for specific studies on the effects of acetylation on mycotoxin behavior and toxicity .
Properties
CAS No. |
1930-11-6 |
|---|---|
Molecular Formula |
C21H26O9 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[(1S,2R,7R,9R,10R,11S,12S)-10,11-diacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C21H26O9/c1-10-6-15-20(7-14(10)25,8-26-11(2)22)19(5)17(29-13(4)24)16(28-12(3)23)18(30-15)21(19)9-27-21/h6,15-18H,7-9H2,1-5H3/t15-,16-,17-,18-,19-,20-,21+/m1/s1 |
InChI Key |
DBXKOXMQDLHFME-SUZJGXHKSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1=O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1=O)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




